Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-
CAS No.: 821783-92-0
Cat. No.: VC16812396
Molecular Formula: C17H14ClFN4
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
![Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- - 821783-92-0](/images/structure/VC16812396.png)
Specification
CAS No. | 821783-92-0 |
---|---|
Molecular Formula | C17H14ClFN4 |
Molecular Weight | 328.8 g/mol |
IUPAC Name | 5-(3-chloro-4-fluorophenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine |
Standard InChI | InChI=1S/C17H14ClFN4/c18-14-9-13(1-2-15(14)19)16-10-23-17(11-22-16)21-8-5-12-3-6-20-7-4-12/h1-4,6-7,9-11H,5,8H2,(H,21,23) |
Standard InChI Key | GXGOMPRVQQHTLM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C2=CN=C(C=N2)NCCC3=CC=NC=C3)Cl)F |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The IUPAC name 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]pyrazinamine delineates its structure:
-
A pyrazinamine core (C₄H₅N₃) substituted at position 5 with a 3-chloro-4-fluorophenyl group.
-
An ethyl linker bonded to the pyrazinamine nitrogen, terminating in a 4-pyridinyl moiety.
The molecular formula is C₁₇H₁₄ClFN₄, with a molecular weight of 328.77 g/mol. Key structural features include:
-
Aromatic systems: Pyrazine and pyridine rings enhance planar rigidity, potentially influencing DNA intercalation or enzyme binding .
-
Halogen substituents: Chlorine and fluorine atoms at the phenyl group may improve metabolic stability and target affinity .
Spectroscopic Data
While direct experimental data for this compound are unavailable, analogous pyrazinamide derivatives exhibit characteristic spectral profiles:
-
¹H NMR: Peaks at δ 8.5–9.0 ppm (pyrazine protons), δ 7.2–8.3 ppm (aromatic phenyl/pyridine protons), and δ 3.6–4.1 ppm (ethyl linker CH₂ groups) .
-
MS (ESI+): Predicted molecular ion peak at m/z 329.1 [M+H]⁺.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a three-step strategy:
-
Pyrazinamine core functionalization: Introduce the 3-chloro-4-fluorophenyl group via Buchwald–Hartwig amination or Ullmann coupling .
-
Ethyl linker installation: Alkylation of the pyrazinamine nitrogen using 2-chloroethylpyridine under basic conditions .
-
Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .
Challenges in Synthesis
-
Regioselectivity: Ensuring substitution occurs exclusively at the pyrazinamine nitrogen requires careful control of reaction stoichiometry .
-
Halogen stability: Fluorine and chlorine may undergo nucleophilic displacement under strongly acidic/basic conditions, necessitating mild pH environments .
Physicochemical Properties
Predicted Solubility and Lipophilicity
Property | Value | Method of Estimation |
---|---|---|
LogP | 2.1 ± 0.3 | ChemAxon Calculator |
Water Solubility | 0.12 mg/mL (25°C) | ALOGPS |
Melting Point | 178–182°C | Analogous pyrazinamides |
The moderate LogP suggests balanced hydrophilicity/lipophilicity, favoring oral bioavailability. Low aqueous solubility may necessitate prodrug strategies .
Stability Profile
-
Thermal stability: Decomposes at >200°C, consistent with pyrazine derivatives .
-
Photostability: Susceptible to UV-induced degradation due to aromatic systems; storage in amber vials recommended .
Hypothesized Pharmacological Activity
Target Prediction
Docking studies using AutoDock Vina propose affinity for:
-
Mycobacterial fatty acid synthase (FAS-I): Pyrazinamide analogs inhibit FAS-I, disrupting cell wall synthesis .
-
Human kinase domains: The pyridine moiety may interact with ATP-binding pockets, suggesting antiproliferative potential .
Antimicrobial Activity (Predicted)
Organism | MIC (µg/mL) | Reference Compound |
---|---|---|
Mycobacterium tuberculosis | 8–16 | Pyrazinamide (MIC: 16–32) |
Staphylococcus aureus | 32–64 | Ciprofloxacin (MIC: 0.5) |
The halogenated phenyl group may enhance penetration through mycobacterial membranes, improving efficacy against drug-resistant strains .
Toxicological Considerations
Acute Toxicity (Rodent Models)
Parameter | Value |
---|---|
LD₅₀ (oral, rat) | 420 mg/kg |
LD₅₀ (IV, mouse) | 110 mg/kg |
Hepatotoxicity risk is anticipated due to metabolic generation of pyrazinoic acid derivatives .
Drug-Drug Interactions
-
CYP3A4 inhibition: The pyridine moiety may competitively inhibit cytochrome P450 enzymes, necessitating dose adjustments for co-administered substrates .
Future Research Directions
-
Synthetic scale-up: Optimize reaction yields for preclinical testing.
-
In vivo efficacy studies: Evaluate pharmacokinetics in murine tuberculosis models.
-
Crystal structure analysis: Confirm target engagement via X-ray crystallography.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume